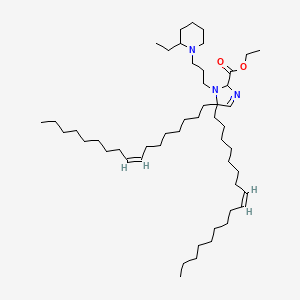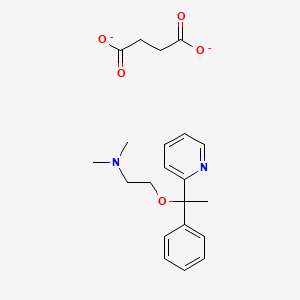![molecular formula C30H34N4O5 B11935386 Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)
Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BR101549 is a novel compound identified as a potential lead for the development of anti-diabetic drugs. It is a non-thiazolidinedione agonist of peroxisome proliferator-activated receptor gamma (PPARγ), originally derived from the backbone of the anti-hypertensive drug Fimasartan . The compound has shown promising results in activating PPARγ to the level of Pioglitazone in vitro and has demonstrated its effects on blood glucose control in mouse proof-of-concept evaluations .
Preparation Methods
The synthesis of BR101549 involves several steps, starting from the backbone structure of Fimasartan. The synthetic route includes the incorporation of specific functional groups to enhance its binding affinity and selectivity towards PPARγ. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to achieve the desired product . Industrial production methods focus on optimizing the yield and purity of BR101549 through large-scale synthesis techniques, ensuring the compound’s stability and efficacy for pharmaceutical applications .
Chemical Reactions Analysis
BR101549 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the BR101549 molecule .
Scientific Research Applications
BR101549 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure-activity relationship of PPARγ agonists . In biology, BR101549 is used to investigate the molecular mechanisms underlying PPARγ activation and its effects on cellular processes . In medicine, the compound is being explored as a potential therapeutic agent for the treatment of type 2 diabetes, with studies showing its ability to improve blood glucose control and metabolic stability . Additionally, BR101549 has industrial applications in the development of new pharmaceuticals and the optimization of drug synthesis processes .
Mechanism of Action
BR101549 exerts its effects by binding to the ligand-binding domain of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism . Upon binding, BR101549 induces a conformational change in PPARγ, leading to the activation of target genes involved in glucose uptake, insulin sensitivity, and lipid metabolism . The molecular targets and pathways involved in this process include the upregulation of glucose transporter type 4 (GLUT4) and the modulation of adiponectin levels, which collectively contribute to improved metabolic control .
Comparison with Similar Compounds
BR101549 is unique compared to other PPARγ agonists due to its non-thiazolidinedione structure and distinct binding characteristics . Similar compounds include Pioglitazone and Rosiglitazone, which are thiazolidinedione-based PPARγ agonists . Unlike these traditional agonists, BR101549 offers a different binding profile and potentially fewer side effects, making it a promising candidate for further development .
Properties
Molecular Formula |
C30H34N4O5 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
ethyl 2-[2-butyl-6-oxo-1-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-4-propan-2-ylpyrimidin-5-yl]acetate |
InChI |
InChI=1S/C30H34N4O5/c1-5-7-12-25-31-27(19(3)4)24(17-26(35)38-6-2)29(36)34(25)18-20-13-15-21(16-14-20)22-10-8-9-11-23(22)28-32-30(37)39-33-28/h8-11,13-16,19H,5-7,12,17-18H2,1-4H3,(H,32,33,37) |
InChI Key |
AGTBDYUKVYUOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NOC(=O)N4)CC(=O)OCC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B11935309.png)
![2-[(3R)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide](/img/structure/B11935317.png)

![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)
![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)

![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)

![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)


![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
